2-Bromopropane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
2-Bromopropane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Synthesis, Applications, and Safety of a Versatile Alkylating Agent
Abstract
This technical guide provides a comprehensive overview of 2-bromopropane (isopropyl bromide), a key reagent in organic synthesis and pharmaceutical development. It details the compound's physicochemical properties, synthesis protocols, and diverse applications, with a particular focus on its role as an alkylating agent for introducing the isopropyl group in the creation of active pharmaceutical ingredients (APIs). The guide also includes detailed experimental methodologies for its synthesis and analysis, alongside critical safety and toxicology information. This document is intended to serve as a vital resource for researchers, chemists, and professionals involved in drug discovery and chemical manufacturing.
Chemical and Physical Properties
2-Bromopropane is a colorless liquid with the chemical formula C₃H₇Br. It is also known as isopropyl bromide and 2-propyl bromide.
Table 1: Chemical Identifiers for 2-Bromopropane
| Identifier | Value |
| CAS Number | 75-26-3[1] |
| Molecular Formula | C₃H₇Br[2][3] |
| Alternate Names | Isopropyl bromide, 2-Propyl bromide[1] |
| Molecular Weight | 122.99 g/mol [1] |
| SMILES | CC(C)Br |
| InChI | 1S/C3H7Br/c1-3(2)4/h3H,1-2H3 |
Table 2: Physicochemical Properties of 2-Bromopropane
| Property | Value |
| Appearance | Colorless liquid[4] |
| Boiling Point | 59-61 °C[4] |
| Melting Point | -89 °C[4] |
| Density | 1.31 g/mL at 25 °C |
| Solubility in Water | 3.2 g/L at 20 °C[4] |
| Refractive Index | 1.425 (at 20°C) |
| Vapor Pressure | 32 kPa at 20 °C[4] |
Synthesis of 2-Bromopropane
2-Bromopropane is commercially available but can also be synthesized in the laboratory. The primary methods involve the reaction of isopropanol with a bromine source.
Experimental Protocol: Synthesis from Isopropanol and Hydrobromic Acid
This method involves the nucleophilic substitution reaction of isopropanol with hydrobromic acid.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a measured amount of isopropanol.
-
Cool the flask in an ice bath.
-
Slowly add concentrated hydrobromic acid to the isopropanol with constant stirring.
-
After the addition is complete, heat the mixture to reflux for several hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.
-
Filter to remove the drying agent.
-
Purify the crude 2-bromopropane by distillation, collecting the fraction that boils at 59-61 °C.
Synthesis from Propene
An alternative synthesis route is the electrophilic addition of hydrogen bromide (HBr) to propene. According to Markovnikov's rule, this reaction favors the formation of 2-bromopropane.
Caption: Synthesis of 2-Bromopropane from Propene via Electrophilic Addition.
Applications in Pharmaceutical and Organic Synthesis
2-Bromopropane is a versatile reagent primarily used as an alkylating agent to introduce the isopropyl group into various molecules. This functionality is crucial in the synthesis of many active pharmaceutical ingredients (APIs).[1]
Role as a Pharmaceutical Intermediate
The introduction of an isopropyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. 2-Bromopropane serves as a key building block in the creation of complex molecular architectures essential for therapeutic efficacy.[1] Its predictable reactivity and ability to form carbon-carbon and carbon-heteroatom bonds make it a valuable tool for medicinal chemists.
Grignard Reagent Formation
2-Bromopropane is used to prepare isopropyl magnesium bromide, a Grignard reagent, which is a powerful nucleophile for creating carbon-carbon bonds in complex organic synthesis.
Caption: Formation of Isopropyl Magnesium Bromide.
Analytical Methods
Accurate quantification of 2-bromopropane is essential for process control, impurity profiling in pharmaceuticals, and occupational exposure monitoring.
Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID) for Air Samples
This method is adapted from the NIOSH Method 1025 for the determination of 2-bromopropane in air.[5]
Methodology:
-
Sample Collection: Draw a known volume of air through a solid sorbent tube (e.g., Anasorb CSC, 100/50 mg) at a flow rate of 0.01 to 0.2 L/min.[6]
-
Sample Preparation:
-
GC-FID Analysis:
-
Calibration: Prepare standard solutions of 2-bromopropane in carbon disulfide and calibrate daily with at least six working standards.[6]
Caption: Workflow for the Analysis of 2-Bromopropane in Air by GC-FID.
Experimental Protocol: Headspace GC-MS for Urine Samples
This method allows for the sensitive determination of unmetabolized 2-bromopropane in urine.
Methodology:
-
Sample Preparation:
-
Place a urine sample into a headspace vial.
-
Add an internal standard (e.g., deuterated benzene).
-
Seal the vial.
-
-
Incubation: Incubate the sample at 50°C to allow 2-bromopropane to partition into the headspace.
-
Extraction: Use Headspace Solid Phase Dynamic Extraction (SPDE) to extract and enrich the analyte from the gas phase.[7]
-
GC-MS Analysis:
-
Calibration: Prepare calibration standards in blank urine and process them in the same manner as the samples.[7]
Toxicology and Safety
2-Bromopropane is a hazardous substance that requires careful handling.
Table 3: GHS Hazard Information for 2-Bromopropane
| Hazard Class | Hazard Statement |
| Flammable Liquids | H225: Highly flammable liquid and vapor[8] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child[8] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure[8] |
Health Effects
Exposure to 2-bromopropane has been associated with reproductive and hematopoietic toxicity in both humans and experimental animals.[9][10] It can impair testicular function in males and ovarian function in females.[9][10] It may also cause damage to the bone marrow.[10]
Handling and Safety Precautions
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.[8][12]
-
Ground and bond containers and receiving equipment to prevent static discharge.[12]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
Conclusion
2-Bromopropane is a fundamentally important reagent in the fields of organic synthesis and drug development. Its ability to efficiently introduce the isopropyl moiety makes it an invaluable tool for constructing complex molecules with desired biological activities. While its utility is clear, its associated health hazards necessitate strict adherence to safety protocols. This guide provides the essential technical information for the safe and effective use of 2-bromopropane in a research and development setting.
References
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- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. cdc.gov [cdc.gov]
- 7. 1‐Bromopropane and 2‐bromopropane – Determination of 1‐bromopropane and 2‐bromopropane in urine by dynamic headspace GC/MS. Biomonitoring Method – Translation of the German version from 2019 | Publisso [series.publisso.de]
- 8. lobachemie.com [lobachemie.com]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
- 10. academic.oup.com [academic.oup.com]
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